REACTION_CXSMILES
|
Cl[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH:8]([F:10])[F:9])[C:3]=1[CH:11]=[O:12].[CH3:13][N:14](P(N(C)C)(N(C)C)=O)[CH3:15].CNC>O>[F:9][CH:8]([F:10])[C:4]1[C:3]([CH:11]=[O:12])=[C:2]([N:14]([CH3:15])[CH3:13])[N:6]([CH3:7])[N:5]=1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C)C(F)F)C=O
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.3 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for at 50° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the product was extracted with dichloromethane (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The liquid residue was purified chromatographically on silica gel
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C(=C1C=O)N(C)C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.81 g | |
YIELD: PERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |